Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446113 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106928-50-1 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is universally employed to protect the primary amine during synthesis. Di-tert-butyl dicarbonate (Boc₂O) serves as the primary reagent, reacting with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or sodium carbonate (Na₂CO₃) is typically used to neutralize the generated hydrogen chloride. For example, a solution of 2-amino-4-pentenoic acid in DCM reacts with Boc₂O (1.1 equiv) and TEA (2.0 equiv) at 0°C for 2 hours, achieving >95% Boc-protection yield.
Esterification of the Carboxylic Acid
Following Boc protection, the carboxylic acid is esterified using methanol. Two primary methods are employed:
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Acid-catalyzed esterification : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol at reflux (65°C) for 12–24 hours.
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Coupling reagent-mediated esterification : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in DCM at room temperature.
The coupling reagent method avoids harsh acidic conditions, preserving stereochemical integrity, but requires stringent moisture control.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow microreactors enable precise temperature control (±1°C) and rapid mixing, reducing side reactions. A typical setup involves:
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Reactor 1 : Boc protection at 0°C with a residence time of 10 minutes.
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Reactor 2 : Esterification at 25°C with methanol and H₂SO₄ (0.5% v/v), residence time 30 minutes.
This system achieves 85–90% overall yield with >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers.
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated by recovering DCM and methanol via distillation. A closed-loop system reduces solvent consumption by 70% compared to batch processes.
Reaction Optimization and Challenges
Temperature and Stoichiometry
Purification Strategies
Crude products are purified via:
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Flash chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
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Crystallization : Diethyl ether/hexane (1:4) at −20°C yields crystalline product with >99% purity.
Case Studies and Experimental Data
Laboratory-Scale Synthesis
A representative procedure from J-STAGE involves:
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Dissolve 2-amino-4-pentenoic acid (10.0 g, 87 mmol) in DCM (200 mL).
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Add Boc₂O (21.3 g, 96 mmol) and TEA (24 mL, 174 mmol) at 0°C.
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Stir for 2 hours, wash with 5% citric acid, dry over Na₂SO₄, and concentrate.
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Esterify with methanol (50 mL) and H₂SO₄ (0.5 mL) at 65°C for 12 hours.
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Purify via flash chromatography to obtain 18.4 g (82% yield) of product.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed Esterification | Coupling Reagent Method |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Reaction Time | 12–24 hours | 4–6 hours |
| Stereochemical Purity | 98% ee | 99% ee |
| Cost | Low | High |
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield at 40°C without racemization. This method avoids acidic conditions, making it suitable for acid-labile substrates.
Photocatalytic Boc Deprotection
Recent advances use UV light (365 nm) with rose bengal as a photocatalyst to remove the Boc group post-esterification. This enables sequential functionalization without acidic deprotection.
Challenges and Mitigation Strategies
Epimerization During Esterification
Prolonged exposure to acidic conditions causes partial racemization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkene moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it an ideal candidate for peptide synthesis.
2. Biochemical Studies:
This compound is used in enzyme-catalyzed reactions and as a substrate in biochemical assays. Its role as a protecting group allows for selective reactions without interfering with the amino group.
3. Medicinal Chemistry:
As a building block in drug development, it can act as a prodrug, releasing active pharmaceutical ingredients upon metabolic activation. Its potential for modifying biological pathways makes it valuable in targeting specific diseases.
Data Table: Chemical Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO, CrO, HO | Carboxylic acids |
| Reduction | LiAlH, NaBH, H | Alcohols or alkanes |
| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | New derivatives with modified functional groups |
Case Studies and Research Findings
Case Study 1: Peptide Synthesis
Recent studies have demonstrated the effectiveness of this compound in synthesizing peptides essential for therapeutic applications. The compound's ability to stabilize reactive intermediates facilitates smoother reactions during peptide formation.
Case Study 2: Enzyme Interaction Studies
Research has utilized this compound to investigate enzyme mechanisms, revealing insights into how specific modifications can enhance enzyme activity or selectivity. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors.
Case Study 3: Functionalization Potential
The unique double bond in the pentenoate moiety allows for additional functionalization opportunities. This characteristic enhances its utility in creating more complex molecules with targeted biological activities, making it a valuable asset in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate depends on its specific application. In drug development, the compound may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic activation. The molecular targets and pathways involved can vary, but may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
(S)-Methyl 2-(((Benzyloxy)carbonyl)amino)pent-4-enoate (4c)
- Molecular formula: C₁₄H₁₇NO₄
- Molecular weight : 263.29 g/mol
- Protecting group : Benzyloxycarbonyl (Cbz) instead of Boc.
- Key differences: Cbz is cleaved via hydrogenolysis, contrasting with Boc’s acid sensitivity . Higher molecular weight due to the benzyl group. Reported as a yellow oil, similar to the Boc variant but with distinct NMR shifts .
Ethyl 2-(tert-Butylcarbamoyl)pent-4-enoate
- Molecular formula: C₁₂H₂₁NO₃
- Molecular weight : 227.15 g/mol
- Physical state : White solid (melting point 70–72°C) .
- Key differences: Ethyl ester instead of methyl ester. tert-Butylcarbamoyl group replaces Boc-amino, altering steric and electronic properties. Lower synthetic yield (46%) compared to Boc derivatives, likely due to purification challenges .
Methyl 2-[Allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
- Molecular formula: C₁₅H₂₂F₃NO₄
- Molecular weight : 337.33 g/mol
- Allyl group introduces additional reactivity for cross-coupling reactions. Higher hazard profile (risk statements: H315, H319, H335) compared to non-fluorinated analogs .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has the molecular formula and is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The structure can be represented as follows:
This compound features a double bond in the pentene chain, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, related compounds with similar structures often exhibit various biological effects. Here are some key findings from related research:
- Anticancer Activity : Compounds with similar structural motifs have been investigated for their potential anticancer properties. For example, certain derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Inhibition of Enzymes : Analogous compounds have demonstrated enzyme inhibition, particularly against histone deacetylases (HDACs), which are critical in cancer therapy. The presence of the Boc group may enhance the selectivity and potency of these inhibitors .
- Mechanistic Studies : Research indicates that modifications in the structure, such as changes to the Boc group or the pentene moiety, can significantly affect biological activity. For instance, the introduction of different substituents can lead to varying degrees of enzyme inhibition or cytotoxicity against specific cancer cell lines .
Data Table: Biological Activity of Related Compounds
Case Study 1: Anticancer Properties
A study focusing on structurally similar compounds demonstrated that modifications to the Boc group can lead to enhanced anticancer activity. For instance, certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting that this compound could potentially share this property if tested.
Case Study 2: Enzyme Inhibition
Research on HDAC inhibitors revealed that compounds with similar structural features to this compound showed promising results in inhibiting HDAC isoforms. This inhibition is crucial for cancer treatment as it affects gene expression involved in cell proliferation and survival .
Q & A
What are the optimized synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, and how can reaction parameters influence yield?
Methodological Answer:
The compound is synthesized via alkylation of Boc-protected amino acids. A typical protocol involves reacting (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid with iodomethane in acetonitrile, using potassium carbonate as a base. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Enhances reactivity of iodomethane |
| Base | K₂CO₃ | Maintains mild pH for esterification |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Temperature | Room temperature | Prevents Boc-group degradation |
| Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Scaling up may require adjusted solvent ratios to avoid side products. |
How can researchers confirm the enantiomeric purity and structural integrity of this compound?
Methodological Answer:
Enantiomeric purity is critical for applications in asymmetric synthesis. Use:
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve (S)- and (R)-enantiomers .
- NMR Spectroscopy : Compare δ values (e.g., allylic protons at δ 5.2–5.8 ppm, Boc-group tert-butyl at δ 1.4 ppm) to literature data .
- HRMS : Validate molecular mass (exact mass: 229.13100) to confirm absence of impurities .
What are the applications of this compound in synthesizing bioactive molecules?
Methodological Answer:
The compound serves as a chiral building block for:
- Peptide Derivatives : Incorporate into cyclopeptides via late-stage modifications, such as ring-closing metathesis .
- Heterocycles : React with boronic acids in multicomponent Petasis reactions to generate functionalized amines .
- Fluorinated Analogs : Introduce trifluoromethyl groups via nucleophilic substitution for metabolic stability studies .
How should researchers handle this compound in air- or moisture-sensitive reactions?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
- Reaction Setup : Use Schlenk lines for anhydrous conditions. Pre-dry acetonitrile over molecular sieves .
- Safety : Avoid sparks/open flames (flash point: >100°C) and use PPE to mitigate inhalation risks .
How can stereochemical inconsistencies in reported syntheses be resolved?
Methodological Answer:
Discrepancies may arise from:
- Racemization : Monitor reaction pH (<9) and temperature (<40°C) during esterification .
- Chiral Auxiliaries : Use (S)-allyl glycine as the starting material to enforce desired stereochemistry .
- Crystallography : Confirm absolute configuration via X-ray diffraction of crystalline derivatives .
What strategies improve the compound’s reactivity in challenging coupling reactions?
Methodological Answer:
- Catalysts : Use Pd(0) for Suzuki-Miyaura couplings at the allyl group .
- Activating Agents : Employ HATU/DIPEA in peptide couplings to enhance efficiency .
- Solvent Optimization : Switch to DMF for improved solubility in polar reactions .
How does introducing fluorinated groups alter the compound’s properties?
Methodological Answer:
Fluorination at the pent-4-enoate chain (e.g., replacing H with CF₃) impacts:
- Metabolic Stability : Reduces enzymatic degradation in pharmacokinetic studies .
- Lipophilicity : LogP increases by ~0.5 units per CF₃ group, enhancing membrane permeability .
- Synthetic Routes : Requires HFIP as a solvent for electrophilic fluorination .
What analytical methods detect degradation products during long-term storage?
Methodological Answer:
- LC-MS : Monitor for hydrolysis products (e.g., free carboxylic acid at m/z 183.1) .
- TGA/DSC : Assess thermal stability; decomposition onset occurs at ~180°C .
- Karl Fischer Titration : Measure moisture content (<0.1% w/w recommended) .
How can this compound be utilized in isotope-labeling studies?
Methodological Answer:
- ¹³C-Labeling : Introduce ¹³C at the carbonyl carbon via reaction with ¹³CH₃I .
- Applications : Track metabolic pathways in NMR-based tracer studies .
What are the limitations of current synthetic protocols, and how can they be addressed?
Methodological Answer:
- Low Yields in Scale-Up : Optimize solvent volume-to-mass ratio (≥10:1 mL/g) to mitigate aggregation .
- Byproduct Formation : Add scavengers (e.g., thiourea) to sequester reactive intermediates .
- Green Chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) for reduced toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
